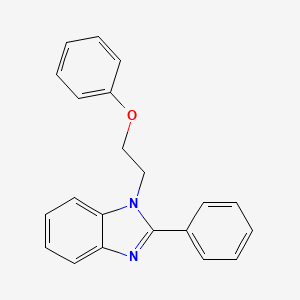![molecular formula C17H15N5O2 B5609653 4-phenyl-1-{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B5609653.png)
4-phenyl-1-{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"4-phenyl-1-{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone" is a complex organic molecule that integrates multiple heterocyclic components, including a pyrrolidinone, pyridazine, and oxadiazole moiety. The integration of these rings potentially endows the molecule with unique chemical and physical properties, suitable for various applications in materials science and organic synthesis.
Synthesis Analysis
The synthesis of such compounds typically involves multi-step organic reactions, targeting the formation of the oxadiazole ring, followed by coupling with pyridazine and pyrrolidinone components. Key steps may involve condensation reactions, amidation, and cyclization processes to construct the heterocyclic frameworks efficiently.
Molecular Structure Analysis
The molecular structure of "this compound" is characterized by its heterocyclic components, each contributing to the molecule's overall geometry and electronic distribution. Advanced computational and spectroscopic techniques, such as NMR, X-ray crystallography, and molecular modeling, can provide insights into its three-dimensional conformation and electronic properties.
Chemical Reactions and Properties
This compound's reactivity is influenced by the presence of the oxadiazole and pyridazine rings. These moieties can participate in various chemical reactions, such as nucleophilic substitutions, electrophilic additions, and cycloadditions, owing to their electron-rich and electron-deficient nature, respectively. The pyrrolidinone ring further introduces sites for potential chemical modifications.
Physical Properties Analysis
The physical properties, including solubility, melting point, and boiling point, are dictated by the molecular structure's complexity. The presence of heteroatoms (N, O) and the molecule's overall polarity influence its solubility in organic solvents and water. Thermal analysis can reveal its stability and decomposition patterns.
Chemical Properties Analysis
The chemical properties of "this compound" are defined by its functional groups and heterocyclic systems. Its reactivity towards acids, bases, reducing, and oxidizing agents provides valuable information on its chemical stability and potential for further derivatization.
While the search did not yield specific papers on "this compound," related research on oxadiazole derivatives and their synthesis, structure, and properties offers a foundation for understanding this compound's characteristics. For example, studies on oxadiazole-containing polymers and compounds indicate the potential for varied applications due to their structural diversity and associated properties (Grabiec et al., 2009), (Mansoori et al., 2012).
Propriétés
IUPAC Name |
4-phenyl-1-[(3-pyridazin-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c23-16-9-13(12-5-2-1-3-6-12)10-22(16)11-15-19-17(21-24-15)14-7-4-8-18-20-14/h1-8,13H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZYJQYCOLKFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=NC(=NO2)C3=NN=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-methylbutyl)-8-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5609574.png)

![N-(2-{[(1-methyl-1H-benzimidazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5609585.png)
![(3S*,4R*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5609592.png)
![4'-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5609596.png)



![4-{[(4-methoxybenzyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5609644.png)
![(1S,4S)-2-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B5609649.png)
![N,2,2-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5609657.png)

![N-(4-fluorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5609665.png)